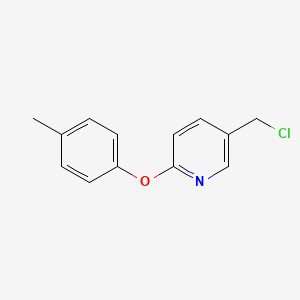

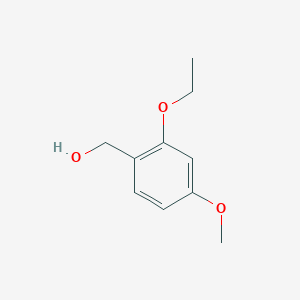

(2-Ethoxy-4-methoxyphenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Ethoxy-4-methoxyphenyl)methanol” is a chemical compound. It has a molecular formula of C9H12O2 and a molecular weight of 152.1904 . It is also known by other names such as 4-Methoxyphenethyl alcohol, 2-(p-Methoxyphenyl)ethanol, p-Methoxyphenethyl alcohol, 4-Methoxy-β-phenethyl alcohol, Benzeneethanol, 4-methoxy-, p-Methoxyphenylethyl alcohol, 4-Methoxyphenylethanol, and 2-(4-Methoxyphenyl)ethan-1-ol .

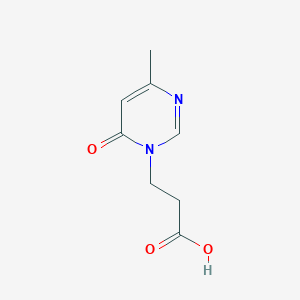

Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-4-methoxyphenyl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Asymmetric Synthesis of α-Hydroxy Esters

(2-Ethoxy-4-methoxyphenyl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This approach leverages bidentate chelation-controlled alkylation of glycolate enolate, contributing significantly to the field of asymmetric synthesis (Jung, Ho, & Kim, 2000).

Ligand Exchange Reactions

The compound has shown potential in ligand exchange reactions, particularly in the study of [Et4N]3[W2(CO)6(OMe)3]. It was observed that methoxide ligands can be substituted with alcohols, provided the incoming alcohol is more acidic than methanol. This highlights its role in facilitating ligand substitution reactions (Klausmeyer, Adrian, Khan, Reibenspies, 2003).

Electrosynthesis Applications

In electrosynthesis, (2-Ethoxy-4-methoxyphenyl)methanol has been involved in the anodic oxidation of related compounds, demonstrating its role in the generation of α-methoxylated products, which can be further used in synthetic applications (Furuta & Fuchigami, 1998).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

The compound has been used in Prins cyclization reactions to synthesize novel series of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives. This application underscores its utility in the synthesis of complex organic compounds (Reddy, Sreelatha, Kishore, Borkar, Yadav, 2012).

Catalysis in Oxidation Reactions

It has been part of catalytic systems used in the oxidation of primary alcohols and hydrocarbons. Such applications are essential in developing efficient and reusable catalysts for various industrial processes (Ghorbanloo & Maleki Alamooti, 2017).

Proton Exchange Membranes

In the field of materials science, derivatives of this compound have been utilized in the development of poly(arylene ether sulfone) proton exchange membranes. These membranes show promising applications in fuel cell technology due to their high proton conductivities and low methanol permeabilities (Wang, Shin, Lee, Kang, Lee, Guiver, 2012).

Safety and Hazards

特性

IUPAC Name |

(2-ethoxy-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6,11H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPODGWMLFPIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxy-4-methoxyphenyl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)

![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide; 97%](/img/structure/B6331326.png)

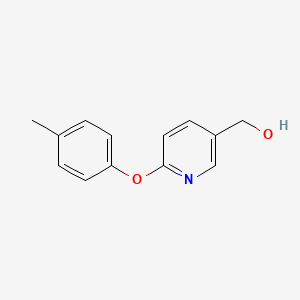

![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)

![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)

![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)